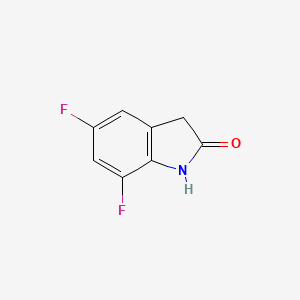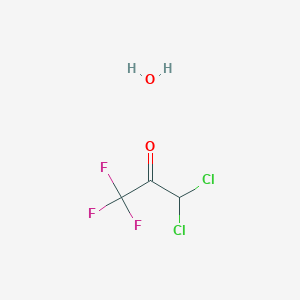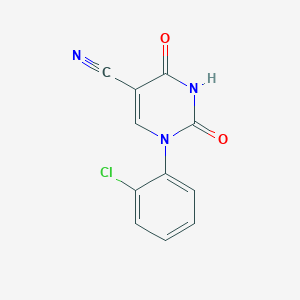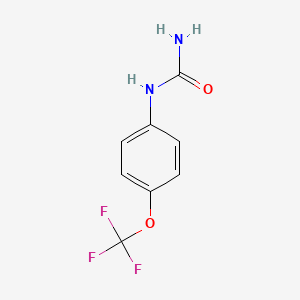![molecular formula C9H9N3O2S B1306165 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde CAS No. 728035-62-9](/img/structure/B1306165.png)
5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde is an organic compound that features a furan ring substituted with a formyl group and a triazole ring
Wirkmechanismus
Target of Action
It is known that triazole compounds, which include this compound, are capable of binding in the biological system with a variety of enzymes and receptors .
Mode of Action
It is known that triazole compounds interact with their targets, leading to various biological activities .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting they may affect multiple pathways .
Result of Action
Some triazole compounds have been found to exhibit potent inhibitory activities against certain cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde typically involves the reaction of 4,5-dimethyl-1,2,4-triazole-3-thiol with 5-formyl-2-furancarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: 5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furancarboxylic acid
Reduction: 5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-hydroxymethylfuran
Substitution: Various substituted triazole derivatives
Wissenschaftliche Forschungsanwendungen
5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-4H-1,2,4-triazole: A simpler triazole derivative with similar structural features.
5-Formyl-2-furancarboxaldehyde: A furan derivative with a formyl group, lacking the triazole ring.
1,2,4-Triazole: A basic triazole structure without additional substituents.
Uniqueness
5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde is unique due to the combination of a triazole ring and a furan ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler analogs .
Eigenschaften
IUPAC Name |
5-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-6-10-11-9(12(6)2)15-8-4-3-7(5-13)14-8/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USERAWVDTYYSEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SC2=CC=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383408 |
Source


|
| Record name | 5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728035-62-9 |
Source


|
| Record name | 5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[(2-oxopropyl)thio]acetate](/img/structure/B1306090.png)










